molecular formula C12H11ClN2O3S B2785889 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034487-89-1

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2785889
CAS No.: 2034487-89-1
M. Wt: 298.74
InChI Key: AHTJACNVOUJZEL-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical building block belonging to a class of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives, which are recognized in medicinal chemistry for their diverse biological potential. This compound features a 2-chlorophenylsulfonyl substitution on the tetrahydroisoxazolopyridine core, a structure that has been identified as a privileged scaffold in drug discovery. The core structure of this compound is structurally related to known pharmacological agents. Some derivatives of the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold have been investigated as a new class of cytotoxic Hsp90 inhibitors for anticancer drug development . In these studies, N-5 substitution was found to be crucial for activity, indicating the importance of the sulfonyl group position in your compound for potential similar applications . Furthermore, other close analogs, such as the compound THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3(2H)-one), are established as GABA reuptake inhibitors with selectivity for glial transporters, making them tools for neuropharmacology research . The related compound THIP (Gaboxadol) is a synthetic, conformationally restrained analogue of the GABAergic compound muscimol, further highlighting the neurobiological relevance of this chemical family . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJACNVOUJZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the following steps:

    Formation of the Isoxazoline Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.

    Cyclization: The final step involves cyclization to form the tetrahydroisoxazolo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The tetrahydroisoxazolo[4,5-c]pyridine ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s uniqueness lies in its isoxazole core and sulfonyl substituent , distinguishing it from analogues with thiophene cores (e.g., clopidogrel derivatives) or hydroxyl/methyl groups (e.g., THPO). Key comparisons include:

Pharmacological Implications

  • Core Heterocycle: Isoxazole vs. THPO’s hydroxyl group further increases polarity, limiting its therapeutic use to CNS targets . Sulfonyl Group: The sulfonyl substituent in the target compound may enhance binding to plasma proteins or receptors via hydrogen bonding, contrasting with clopidogrel’s methyl ester, which is hydrolyzed to an active metabolite .
  • Biological Targets :

    • THPO inhibits GABA uptake, suggesting the target compound’s isoxazole core could interact with GABAergic systems. However, the sulfonyl group might shift selectivity toward glycine receptors or unrelated targets like platelet aggregation pathways .
    • Clopidogrel’s thiophene derivatives act via P2Y12 receptor antagonism, a mechanism less likely for the target compound due to structural divergence .

Research and Development Context

  • Therapeutic Potential: While clopidogrel analogues are well-established in cardiovascular therapy, the target compound’s sulfonyl-isoxazole structure merits exploration in neurological disorders (e.g., epilepsy, neuropathic pain) or inflammatory conditions .
  • Impurity Profiles: Clopidogrel impurities (e.g., Impurity 44) highlight the importance of structural precision in manufacturing, as minor modifications (e.g., oxidation, substituent position) drastically alter biological activity .

Biological Activity

The compound 5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₃H₁₄ClN₃O₂S
Molecular Weight : 299.79 g/mol

The compound features a sulfonyl group attached to a tetrahydroisoxazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile.

Antiviral Activity

Recent studies have indicated that compounds structurally related to This compound exhibit significant antiviral properties. For instance, derivatives of chlorophenyl compounds have shown effectiveness against human adenovirus (HAdV) infections. Compounds with similar structures demonstrated sub-micromolar potency and selectivity indexes greater than 100 against HAdV, suggesting that modifications to the chlorophenyl group can enhance antiviral activity significantly .

Anticancer Potential

The sulfonamide derivatives have been explored for their anticancer properties. Research indicates that compounds with sulfonyl groups can inhibit cell adhesion pathways mediated by integrins such as VLA-4 and α4β7, which are implicated in cancer metastasis . This mechanism suggests potential use in cancer therapies aimed at preventing tumor cell dissemination.

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes critical for viral replication and cancer cell proliferation. Preliminary studies indicate that it might target DNA replication processes in viruses while also modulating pathways involved in cell adhesion and migration in cancer cells .

Case Study 1: Antiviral Efficacy

A study published in Nature Communications highlighted the antiviral efficacy of chlorophenyl derivatives against HAdV. Among the tested compounds, one derivative exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating a favorable therapeutic index .

Case Study 2: Cancer Cell Adhesion Inhibition

Research conducted by a pharmaceutical company explored the effects of sulfonamide derivatives on cell adhesion in various cancer cell lines. The results showed that these compounds significantly reduced the adhesion of metastatic cancer cells to endothelial cells by inhibiting VLA-4 and α4β7 interactions. This suggests a potential role for these compounds in developing anti-metastatic therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)CC50 (μM)Selectivity Index
AntiviralChlorophenyl derivative0.27156.8>100
Cancer Cell AdhesionSulfonamide derivativeN/AN/AN/A

Q & A

Q. Table 1. Key Pharmacokinetic Parameters in Preclinical Models

ParameterValue (Rat)Value (Dog)MethodReference
Oral Bioavailability45%62%LC-MS/MS plasma analysis
t1/22.1 h4.8 hNon-compartmental analysis
Brain/Plasma Ratio0.90.7Microdialysis + LC-MS

Q. Table 2. Comparative Activity of Structural Analogs

CompoundGABAA IC50 (nM)Hsp90 Kd (nM)Solubility (μM)
Parent compound1508528
N-5 Resorcinol derivative2201253
C-3 Methyl ester analog1801845

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